Boc-7-methyl-DL-tryptophan
Overview
Description
Boc-7-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the 7th position of the indole ring. This modification enhances its stability and makes it a valuable tool in proteomics and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-7-methyl-DL-tryptophan typically involves the direct functionalization of tryptophan at the C7 position. One common method includes the use of tert-butoxycarbonyl (Boc) protection followed by methylation. The reaction conditions often involve the use of specific reagents such as tert-butyl dicarbonate (Boc2O) for protection and methyl iodide (CH3I) for methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-7-methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can target the indole ring or the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, oxindoles, and substituted tryptophan analogs .
Scientific Research Applications
Boc-7-methyl-DL-tryptophan is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein structure and function, particularly in proteomics research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Boc-7-methyl-DL-tryptophan involves its interaction with specific molecular targets and pathways. The Boc protecting group enhances its stability, allowing it to participate in various biochemical reactions. The methyl group at the 7th position of the indole ring can influence its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Boc-tryptophan: Lacks the methyl group at the 7th position, making it less stable and versatile.
Fmoc-tryptophan: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and reactivity profiles.
Cbz-tryptophan: Uses a carbobenzoxy protecting group, which is less commonly used in modern synthetic chemistry.
Uniqueness
Boc-7-methyl-DL-tryptophan stands out due to its enhanced stability and reactivity, making it a preferred choice in various research and industrial applications. The presence of the Boc protecting group and the methyl group at the 7th position provides unique chemical properties that are not found in other tryptophan derivatives .
Properties
IUPAC Name |
3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBJFQWNCYKIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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